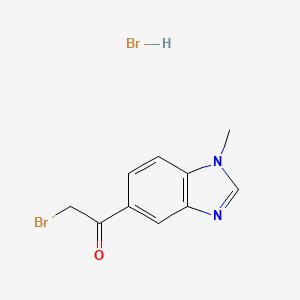2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide
CAS No.: 944450-78-6
Cat. No.: VC3873049
Molecular Formula: C10H10Br2N2O
Molecular Weight: 334.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944450-78-6 |
|---|---|
| Molecular Formula | C10H10Br2N2O |
| Molecular Weight | 334.01 g/mol |
| IUPAC Name | 2-bromo-1-(1-methylbenzimidazol-5-yl)ethanone;hydrobromide |
| Standard InChI | InChI=1S/C10H9BrN2O.BrH/c1-13-6-12-8-4-7(10(14)5-11)2-3-9(8)13;/h2-4,6H,5H2,1H3;1H |
| Standard InChI Key | LRWGKOQDEBXXPS-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br |
| Canonical SMILES | CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a benzimidazole ring substituted with a methyl group at the 1-position and a bromoacetyl group at the 5-position, stabilized by a hydrobromide counterion. Key structural identifiers include:
-
SMILES:
CN1C=NC2=C1C=CC(=C2)C(=O)CBr.Br -
InChI Key:
LRWGKOQDEBXXPS-UHFFFAOYSA-N
The benzimidazole moiety contributes aromatic stability and hydrogen-bonding capability, while the bromoacetyl group enhances electrophilic reactivity, facilitating nucleophilic substitutions (e.g., with amines or thiols) .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀Br₂N₂O | |
| Molecular Weight | 334.01 g/mol | |
| Melting Point | 196–196.5°C | |
| Boiling Point | 408.9°C (at 760 mmHg) | |
| Solubility | Soluble in water, ethanol | |
| Density | N/A |
Synthesis and Reaction Pathways
Synthetic Routes
The compound is typically synthesized via bromination of 1-(1-methyl-1H-benzimidazol-5-yl)ethanone using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. A representative procedure involves:
-
Dissolving the precursor in dichloromethane or acetonitrile.
-
Adding NBS under inert conditions (e.g., nitrogen atmosphere).
Example Reaction Conditions:
-
Precursor: 1-(1-Methyl-1H-benzimidazol-5-yl)ethanone (CAS 265107-91-3) .
-
Reagents: NBS (1.1 equiv), solvent (CH₂Cl₂ or CH₃CN).
Mechanistic Insights
The bromination proceeds via a radical mechanism initiated by light or a radical starter. The methyl group on the benzimidazole ring directs electrophilic attack to the acetyl group, ensuring regioselectivity .
Table 2: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 20–25°C (ambient) |
| Reaction Time | 3–6 hours |
| Purification Method | Silica gel chromatography |
Chemical and Physical Properties
Reactivity Profiles
The bromoacetyl group undergoes nucleophilic substitution with:
Notable Reaction:
-
With thiourea in ethanol under reflux, it forms 2-aminothiazole derivatives, valuable in antimicrobial drug development .
Stability and Decomposition
The compound is stable under ambient conditions but decomposes at temperatures >200°C, releasing hydrogen bromide (HBr) and bromine (Br₂) . Storage in amber glass under nitrogen is recommended to prevent photodegradation .
Applications in Research and Industry
Medicinal Chemistry
-
Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .
-
Antimicrobials: Derivatives exhibit activity against Staphylococcus aureus and Escherichia coli .
-
Neuroprotective Agents: Modulates GABA receptors in preclinical models.
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume